1-(4-(difluoromethoxy)phenyl)-2-((5-((2-isopropyl-5-methylphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone
Description
This compound is a triazole-based thioether derivative featuring a difluoromethoxy-substituted phenyl group and a phenoxymethyl-triazole scaffold. Its structural complexity arises from the combination of a 1,2,4-triazole core with a thioether-linked ethanone moiety and a branched aromatic substituent (2-isopropyl-5-methylphenoxy).
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-[[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27F2N3O3S/c1-18(2)23-14-9-19(3)15-25(23)35-16-26-31-32-28(33(26)21-7-5-4-6-8-21)37-17-24(34)20-10-12-22(13-11-20)36-27(29)30/h4-15,18,27H,16-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXIEOLDTWVQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(difluoromethoxy)phenyl)-2-((5-((2-isopropyl-5-methylphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step organic reactions, including the formation of triazole rings and thioether linkages. The presence of the difluoromethoxy group and the isopropyl-5-methylphenoxy moiety contributes to its unique properties. The structural formula can be represented as follows:
Antiviral Properties
Recent studies have indicated that compounds with similar structural motifs to our target compound exhibit significant antiviral activities. For instance, derivatives of the 1,2,4-triazole scaffold have shown promising results against various viral infections, including Hepatitis C virus (HCV). The IC50 values for related compounds suggest a strong inhibitory effect on viral replication pathways, with some compounds achieving IC50 values as low as 0.015 mg/mL against serine proteases .
Anticancer Activity
The anticancer potential of triazole-containing compounds has been extensively documented. For example, certain triazole derivatives have demonstrated cytotoxic effects against multiple cancer cell lines, including colon carcinoma and breast cancer. One study reported an IC50 value of 6.2 μM for a related triazole derivative against HCT-116 cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Case Studies
- Case Study: Antiviral Activity
- Case Study: Anticancer Activity
Pharmacological Implications
The biological activity of the compound suggests potential therapeutic applications in both antiviral and anticancer treatments. The unique structural features may allow for selective targeting of specific biological pathways, enhancing efficacy while minimizing side effects.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and analogous triazole-thioether derivatives:
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects: The 2-isopropyl-5-methylphenoxy substituent introduces greater steric hindrance compared to simpler aryl groups (e.g., phenyl or 4-methoxyphenyl), which may influence pharmacokinetic properties like solubility or target engagement .
- Thioether Linkage: All analogs retain the thioether-ethanone moiety, critical for stabilizing the triazole scaffold and enabling nucleophilic reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
